Triphenylphosphinegold(I) trifluoromethanesulfonate

Catalog No.
S1544455
CAS No.
156397-47-6
M.F
C19H15AuF3O3PS
M. Wt
608.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylphosphinegold(I) trifluoromethanesulfonat...

CAS Number

156397-47-6

Product Name

Triphenylphosphinegold(I) trifluoromethanesulfonate

IUPAC Name

gold(1+);trifluoromethanesulfonate;triphenylphosphane

Molecular Formula

C19H15AuF3O3PS

Molecular Weight

608.3 g/mol

InChI

InChI=1S/C18H15P.CHF3O3S.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;/h1-15H;(H,5,6,7);/q;;+1/p-1

InChI Key

PKNGCXGJNWEWTH-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[Au+]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[Au+]

The exact mass of the compound Triphenylphosphinegold(I) trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Catalyst in Organic Synthesis:

TPPTS finds application as a catalyst in various organic reactions, particularly in the areas of:

  • C-C bond formation

    TPPTS efficiently catalyzes the formation of carbon-carbon bonds through reactions like Sonogashira coupling, Negishi coupling, and Heck reactions. These reactions are crucial for constructing complex organic molecules with desired functionalities. Source: [Negishi coupling: An efficient method for selective synthesis of unsaturated compounds: ]

  • Alkyne cyclization

    TPPTS can catalyze the cyclization of alkynes, which are molecules containing a carbon-carbon triple bond. This process leads to the formation of various cyclic structures with potential applications in drug discovery and material science. Source: [Gold-Catalyzed Domino Reactions: Synthesis of Functionalized Cyclopentenes from Terminal Alkynes and Primary Alcohols]

  • Hydroamination

    TPPTS can act as a catalyst for hydroamination reactions, where an amine group (NH2) is introduced across a double bond. This reaction is valuable for synthesizing various nitrogen-containing compounds with diverse applications. Source: [Gold-Catalyzed Intramolecular Hydroamination of Alkenyl Ethers: A Novel Approach to N-Heterocycles]

Precursor for Gold Nanomaterials:

TPPTS can be used as a precursor for the synthesis of various gold nanomaterials, including nanoparticles, nanorods, and nanoclusters. These nanomaterials possess unique properties that make them valuable in various fields, such as:

  • Catalysis

    Gold nanoparticles derived from TPPTS can exhibit catalytic activity for various reactions, including hydrogenation, oxidation, and reduction reactions. Source: [Gold Nanoparticles: Catalytic Applications]

  • Biomedical applications

    Gold nanomaterials synthesized from TPPTS are being explored for their potential applications in drug delivery, biosensing, and photothermal therapy. Source: [Gold Nanoparticles: Biomedical Applications]

  • Plasmonics

    Gold nanomaterials derived from TPPTS exhibit unique optical properties due to localized surface plasmon resonance (LSPR). This phenomenon makes them valuable for applications in sensing, photovoltaics, and photocatalysis. Source: [Plasmonics: Principles and Applications]

Medicinal Chemistry Research:

TPPTS is being investigated for its potential applications in medicinal chemistry research due to its ability to:

  • Facilitate the delivery of bioactive molecules

    TPPTS can be used to conjugate bioactive molecules, such as drugs, to improve their solubility and delivery properties. Source: [Gold Nanoparticles in Drug Delivery: Applications, Limitations, and Prospects]

  • Target specific biomolecules

    TPPTS-based conjugates can be designed to target specific biomolecules in the body, potentially leading to the development of more targeted therapies. Source: [Targeted Drug Delivery with Gold Nanoparticles: Advances, Challenges, and Future Prospects]

Triphenylphosphinegold(I) trifluoromethanesulfonate is a coordination complex with the formula Au(PPh₃)(SO₃CF₃). It features a gold(I) center coordinated to triphenylphosphine and trifluoromethanesulfonate as ligands. The compound has a molecular weight of approximately 608.3 g/mol and is known for its stability and utility in various

This compound acts as a catalyst in numerous organic transformations. It can facilitate reactions such as:

  • Hydroarylation: In this reaction, the compound promotes the addition of aryl groups to alkenes.
  • Alkene Isomerization: It can catalyze the rearrangement of alkenes to their isomers.
  • C-H Activation: The compound enables the functionalization of C-H bonds, which is a valuable transformation in organic synthesis .

The reactivity of triphenylphosphinegold(I) trifluoromethanesulfonate is often enhanced when used in conjunction with other reagents or under specific conditions, making it a versatile catalyst in synthetic chemistry.

Triphenylphosphinegold(I) trifluoromethanesulfonate can be synthesized through various methods:

  • Direct Reaction: The compound can be prepared by reacting triphenylphosphinegold(I) chloride with trifluoromethanesulfonic acid or its salts.
  • Transmetalation: This involves the exchange of ligands between gold complexes, allowing for the introduction of trifluoromethanesulfonate into the coordination sphere .

The synthesis typically requires an inert atmosphere to prevent oxidation or hydrolysis.

The primary applications of triphenylphosphinegold(I) trifluoromethanesulfonate include:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in processes requiring gold catalysis.
  • Material Science: The compound may be explored for use in developing new materials due to its unique electronic properties.
  • Pharmaceutical Chemistry: Its potential biological activity opens avenues for research into new therapeutic agents .

Interaction studies involving triphenylphosphinegold(I) trifluoromethanesulfonate focus on its behavior in various chemical environments. These studies assess how the compound interacts with different substrates and reagents during catalytic processes. Understanding these interactions helps optimize reaction conditions and enhance catalytic efficiency.

Several compounds share structural or functional similarities with triphenylphosphinegold(I) trifluoromethanesulfonate. Here’s a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
Chloro(triphenylphosphine)gold(I)(Ph₃P)AuClCommon precursor for gold catalysts
Triphenylphosphinegold(I) chloride(Ph₃P)AuClUsed extensively in organic synthesis
Triphenylphosphinegold(I) nitrate(Ph₃P)Au(NO₃)Another gold complex used in catalysis

Triphenylphosphinegold(I) trifluoromethanesulfonate stands out due to its trifluoromethanesulfonate ligand, which enhances solubility and reactivity compared to other gold complexes that utilize halides or nitrates. Its unique properties make it particularly useful in specific catalytic applications where traditional gold complexes may not perform as effectively .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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